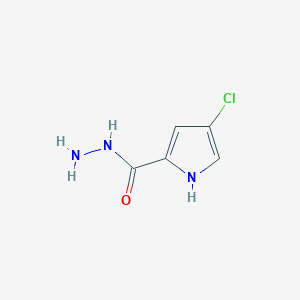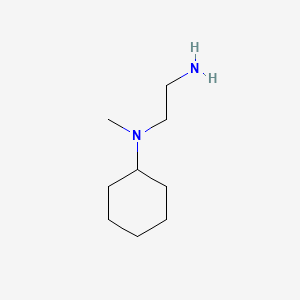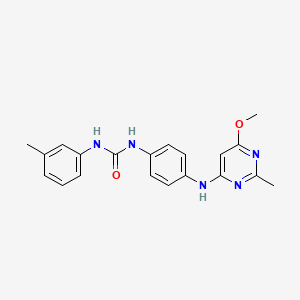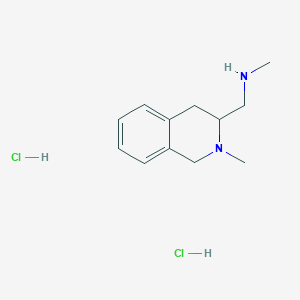![molecular formula C12H9Cl2N5O B2881927 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 2580208-01-9](/img/structure/B2881927.png)
7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical and physiological processes.
Applications De Recherche Scientifique
Chemical Rearrangement Studies
Studies on azaindolizine compounds, including derivatives of triazolopyrimidine, have revealed insights into chemical rearrangements. For instance, alkyl rearrangement of 5-Methyl-7-alkoxy-s-triazolo [1,5-a] pyrimidines has been investigated, showing that the alkyl group of these derivatives undergoes rearrangement to the ring nitrogen at specific positions (Makisumi & Kanō, 1963).
Synthesis and Potential Antitumor Activity
There has been significant interest in synthesizing and evaluating the antitumor activity of triazolopyrimidine derivatives. For instance, substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety demonstrated inhibitory effects on the growth of a range of cancer cell lines (Hafez & El-Gazzar, 2009).
Antimicrobial and Antioxidant Activity
Compounds synthesized from triazolopyrimidines have been evaluated for their antimicrobial and antioxidant activities. For instance, a series of compounds including 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide showed promising results in these areas (Gilava et al., 2020).
Development of Bioassays
There has also been development in bioassays utilizing triazolopyrimidines. For example, an enzyme-linked immunosorbent assay (ELISA) was developed for the detection of metosulam, a herbicide, which is a triazolopyrimidine derivative. This assay demonstrated the potential for precise and reliable detection of such compounds in environmental samples (Parnell & Hall, 1998).
Antibacterial Agents
In the field of antibacterial research, derivatives of triazolopyrimidines have been synthesized and tested for their efficacy. Some of these derivatives showed potency equivalent or superior to conventional antibiotics against various bacterial strains (Kumar et al., 2009).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of various triazolopyrimidine derivatives have provided insights into their chemical properties. These analyses are crucial for understanding the potential applications of these compounds in various scientific domains (Boechat et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary immune defense and neuronal cells being responsible for transmitting information.
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways leads to neuroprotective and anti-inflammatory effects, which can be beneficial in the treatment of neurodegenerative diseases.
Result of Action
The result of the compound’s action is a significant neuroprotective and anti-inflammatory effect . This is achieved through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway, leading to a reduction in neuronal death .
Analyse Biochimique
Biochemical Properties
It is known that triazole-pyrimidine hybrids, which this compound is a part of, have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to interact with various enzymes and proteins, including active residues of ATF4 and NF-kB proteins .
Cellular Effects
In cellular models, 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that this compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Propriétés
IUPAC Name |
7-chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5O/c1-20-8-4-2-3-7(9(8)13)5-19-12-10(17-18-19)11(14)15-6-16-12/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHFOXJWTYQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2C3=C(C(=NC=N3)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)
![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)



![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)
![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)


![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
